molecular formula C13H16BrN5S B6437868 5-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine CAS No. 2548989-47-3

5-bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine

Cat. No.: B6437868
CAS No.: 2548989-47-3
M. Wt: 354.27 g/mol
InChI Key: VXFUDDATNVOBTR-UHFFFAOYSA-N
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Description

5-Bromo-4-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5, a methylsulfanyl group at position 2, and a 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl moiety at position 2. The azetidine ring (a four-membered saturated nitrogen heterocycle) confers conformational rigidity, while the pyrazole and methylsulfanyl groups contribute to its electronic and steric properties.

Properties

IUPAC Name

5-bromo-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5S/c1-9-3-16-19(5-9)8-10-6-18(7-10)12-11(14)4-15-13(17-12)20-2/h3-5,10H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFUDDATNVOBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC(=NC=C3Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Discussion of Structural and Functional Implications

  • Azetidine vs.
  • Methylsulfanyl vs. Thiol/Hydrazine : Methylsulfanyl provides metabolic stability compared to thiol’s reactivity or hydrazine’s propensity for oxidation .
  • Bromo Substituent : Common across analogues for electronic modulation and cross-coupling reactivity (e.g., Suzuki reactions) .

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